(+/-)17(18)-EpETE-Ethanolamide
Description
Classification as an Omega-3 Endocannabinoid Epoxide
(+/-)17(18)-EpETE-Ethanolamide is classified as an omega-3 endocannabinoid epoxide. caymanchem.com This classification stems from its biochemical origin and structure. It is derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). nih.gov Specifically, it is formed from the endocannabinoid eicosapentaenoic ethanolamide (EPEA) through the action of cytochrome P450 (CYP) epoxygenases. caymanchem.comnih.gov These enzymes introduce an epoxide ring at the 17,18-position of the fatty acid chain. caymanchem.comnih.gov The most abundant EPA-derived regioisomer synthesized by many CYP enzymes is 17,18-EpETE. nih.gov
Once formed, this compound can be metabolized and inactivated through two primary enzymatic pathways. The epoxide ring can be hydrolyzed by soluble epoxide hydrolase (sEH), while the ethanolamide portion is a substrate for fatty acid amide hydrolase (FAAH). caymanchem.comnih.gov The presence of both an epoxide and an ethanolamide moiety in its structure makes it a bifunctional molecule. pnas.org
This compound has been shown to interact with the endocannabinoid system by activating cannabinoid receptors 1 (CB1) and 2 (CB2). caymanchem.com Its activity at these receptors, coupled with its anti-inflammatory and vasodilatory actions, underscores its potential significance as a signaling molecule in various physiological and pathophysiological processes. pnas.orgcaymanchem.com
Table 1: Research Findings on this compound
| Biological Process | Finding | Source |
| Receptor Activation | Activates cannabinoid receptor 1 (CB1) with an EC50 of 18.5 nM and cannabinoid receptor 2 (CB2) with an EC50 of 1.4 nM in a β-arrestin recruitment assay. | caymanchem.com |
| Inflammation | Decreases IL-6 and nitrite (B80452) production and increases IL-10 production in LPS-stimulated BV-2 microglia. | caymanchem.com |
| Vasodilation | Induces relaxation of preconstricted bovine coronary arteries with an ED50 of 1.1 µM. | caymanchem.com |
| Platelet Aggregation | Inhibits platelet aggregation induced by arachidonic acid at a concentration of 50 µM. | caymanchem.com |
| Angiogenesis | Inhibits VEGF-stimulated tubulogenesis in human microvascular endothelial cells (HMVECs). | caymanchem.com |
| Endogenous Presence | Found in rat brain, heart, kidney, spleen, and liver, as well as in pig brain. | caymanchem.com |
| Metabolism | Hydrolyzed by soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). | caymanchem.com |
Overview of Biologically Active Omega-3 Polyunsaturated Fatty Acid-Derived Lipid Mediators
Omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are precursors to a diverse array of potent signaling molecules known as lipid mediators. themedicalbiochemistrypage.org These mediators are synthesized through various enzymatic pathways, including those involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases. nih.govresearchgate.net The resulting bioactive lipids play crucial roles in regulating a wide range of physiological processes, particularly the resolution of inflammation. frontiersin.org
Historically, research focused more on the mediators derived from omega-6 PUFAs. However, there is now a growing body of evidence highlighting the significant and distinct biological activities of omega-3-derived mediators. nih.gov These molecules are not merely byproducts of omega-3 metabolism but are active participants in cellular signaling.
Key families of omega-3-derived lipid mediators include:
Resolvins: These are potent pro-resolving mediators derived from both EPA (E-series resolvins) and DHA (D-series resolvins). frontiersin.orgnih.gov They actively stimulate the resolution of inflammation. nih.gov
Protectins: Derived from DHA, protectins, such as protectin D1 (also known as neuroprotectin D1 when generated in neural tissue), exhibit potent anti-inflammatory and neuroprotective actions. frontiersin.orgnih.gov
Maresins: Also derived from DHA, maresins are synthesized by macrophages and have been shown to be potent pro-resolving and tissue-regenerative mediators. nih.govnih.gov
The discovery and characterization of these specialized pro-resolving mediators (SPMs) have provided significant insights into the mechanisms underlying the beneficial effects of omega-3 fatty acids. nih.gov Their ability to actively control the duration and magnitude of inflammation highlights their therapeutic potential in a variety of inflammatory diseases. frontiersin.orgnih.gov
Table 2: Overview of Key Omega-3 Derived Lipid Mediator Families
| Mediator Family | Precursor Fatty Acid | Key Functions | Source |
| Resolvins | EPA, DHA | Pro-resolving, anti-inflammatory | frontiersin.orgnih.gov |
| Protectins | DHA | Anti-inflammatory, neuroprotective | frontiersin.orgnih.gov |
| Maresins | DHA | Pro-resolving, tissue regeneration | nih.govnih.gov |
| Endocannabinoid Epoxides | EPA, DHA | Anti-inflammatory, vasodilatory, cannabinoid receptor activation | pnas.orgcaymanchem.com |
Properties
Molecular Formula |
C22H35NO3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)hexadeca-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H35NO3/c1-2-20-21(26-20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22(25)23-18-19-24/h3,5-6,8-9,11-12,14,20-21,24H,2,4,7,10,13,15-19H2,1H3,(H,23,25)/b5-3-,8-6-,11-9-,14-12- |
InChI Key |
PVTVBNICUOQEDT-JPURVOHMSA-N |
Isomeric SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Origin of Product |
United States |
Biosynthesis and Formation Pathways of +/ 17 18 Epete Ethanolamide
The Precursor: Eicosapentaenoic Ethanolamide (EPEA)
The journey to the formation of (+/-)17(18)-EpETE-Ethanolamide begins with its precursor, Eicosapentaenoic Ethanolamide (EPEA). biocat.comcaymanchem.com EPEA is an N-acylethanolamine, a class of lipid mediators that includes the well-known endocannabinoid anandamide (B1667382). It is derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). caymanchem.com The formation of EPEA itself is a critical first step, setting the stage for subsequent metabolic transformations that lead to the generation of a diverse array of bioactive molecules.
The Transformation: A Cytochrome P450-Mediated Process
The conversion of EPEA to this compound is not a spontaneous event but rather a highly specific enzymatic reaction. biocat.comcaymanchem.com This biotransformation is primarily mediated by a superfamily of enzymes known as cytochrome P450 (CYP) epoxygenases. biocat.comcaymanchem.comnih.gov These enzymes are responsible for a wide range of metabolic reactions, including the epoxidation of polyunsaturated fatty acids. nih.govwikipedia.org This process involves the insertion of an oxygen atom across a double bond, leading to the formation of an epoxide. In the case of this compound, the epoxidation occurs at the 17,18-double bond of the EPEA molecule. thomassci.com
The Key Player: Cytochrome P450 Isoforms
While the CYP superfamily is vast, specific isoforms have been identified as key players in the epoxidation of EPEA. Notably, human CYP2J2 has been implicated in this process. nih.gov CYP2J2 is predominantly an extrahepatic enzyme, with high expression levels in tissues such as the heart and intestines. hyphadiscovery.com Its ability to metabolize polyunsaturated fatty acids into signaling molecules is well-documented. wikipedia.org Research has also pointed to the involvement of other CYP isoforms, such as those belonging to the CYP2C subfamily (e.g., CYP2C8 and CYP2C9 in humans), which have demonstrated the capacity to epoxidize EPA, the parent fatty acid of EPEA. nih.gov This suggests a potential for multiple CYP enzymes to contribute to the biosynthesis of this compound, with the specific isoform involved possibly varying depending on the tissue and cellular context.
Regulating the Flow: Enzymatic Inhibition
The synthesis of this compound can be modulated through the inhibition of the responsible CYP enzymes. A well-established inhibitor of a broad range of CYP isoforms is ketoconazole. biocat.comcaymanchem.com Studies have demonstrated that the production of this compound is significantly reduced in the presence of ketoconazole. biocat.comcaymanchem.com This inhibitory effect provides a valuable tool for researchers to probe the functional significance of this specific metabolic pathway. By blocking the formation of this compound, scientists can investigate the physiological roles of this compound and its downstream effects.
A Cellular Factory: Endogenous Production in BV-2 Microglia
The endogenous production of this compound has been specifically identified in a particular cell type: BV-2 microglia. biocat.comcaymanchem.com Microglia are the resident immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. Research has shown that when BV-2 microglia cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, the production of this compound is initiated. biocat.comcaymanchem.com Furthermore, supplementing these stimulated cells with the precursor, EPEA, leads to an enhanced synthesis of the epoxide. biocat.comcaymanchem.com This finding underscores the direct link between the availability of the substrate and the output of the metabolic pathway. The production in this specific cellular model suggests a potential role for this compound in the modulation of neuroinflammatory processes.
| Precursor | Enzyme Family | Key Isoform (Human) | Inhibitor | Cellular Model of Production |
| Eicosapentaenoic Ethanolamide (EPEA) | Cytochrome P450 (CYP) Epoxygenases | CYP2J2 | Ketoconazole | LPS-stimulated BV-2 Microglia Cells |
Table 1: Key Components in the Biosynthesis of this compound
Enzymatic Degradation and Metabolic Fate of +/ 17 18 Epete Ethanolamide
Hydrolysis by Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxy fatty acids. nih.govwikipedia.org The hydrolysis of the epoxide ring by sEH is considered a primary pathway for inactivating these signaling lipids. wikipedia.org In the context of (±)17(18)-EpETE-EA, sEH targets the 17,18-epoxide group. This enzymatic action adds a molecule of water across the epoxide, converting it into the corresponding vicinal diol, 17,18-dihydroxyeicosatetraenoic acid ethanolamide (17,18-DiHETE-EA). caymanchem.comcaymanchem.com
The conversion of epoxides to their diol counterparts by sEH is a well-established deactivation mechanism. nih.gov For instance, the sEH-derived metabolite of the related parent acid, 17,18-EpETE, is the diol 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE), which has been found to be completely inactive in assays where the parent epoxide showed significant biological effects. nih.gov This suggests that the hydrolysis of (±)17(18)-EpETE-EA by sEH likely terminates its specific signaling functions. The omega-3-derived epoxides, including related compounds like 17,18-EEQ, appear to be preferred substrates for sEH, highlighting the enzyme's crucial role in regulating their tissue levels and activity. wikipedia.org
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (B1667382). nih.govnih.gov (±)17(18)-EpETE-EA, being an N-acylethanolamine, is a substrate for FAAH. caymanchem.combiocat.comcaymanchem.com The enzyme catalyzes the hydrolysis of the amide bond, cleaving the ethanolamine (B43304) group from the fatty acid chain. This process yields 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) and ethanolamine.
Research using rat forebrain membranes, which are rich in FAAH, has demonstrated the time-dependent hydrolysis of (±)17(18)-EpETE-EA. researchgate.net In these experiments, the substrate was effectively metabolized over time, confirming its susceptibility to FAAH-mediated degradation. researchgate.net The activity of FAAH is a key factor in controlling the duration and intensity of signals produced by endogenous NAEs. nih.gov
Table 1: Time-Dependent Hydrolysis of 17,18-EEQ-EA by Rat Forebrain Membranes This interactive table summarizes the hydrolysis of 17,18-EEQ-EA (an alternative name for (±)17(18)-EpETE-Ethanolamide) when incubated with rat forebrain membranes containing Fatty Acid Amide Hydrolase (FAAH). Data is derived from studies measuring remaining substrate over time.
| Time Point (Minutes) | Substrate Concentration (µM) | Percent Remaining (Approx.) |
| 0 | 50 | 100% |
| 5 | Data not specified | Hydrolysis initiated |
| 20 | Substantially reduced | Significant hydrolysis |
| 40 | Further reduced | Continued hydrolysis |
Source: Adapted from research findings on the time-dependent hydrolysis by rat forebrain membranes containing FAAH. researchgate.net
Comparative Metabolic Stability and Hydrolytic Susceptibility
Studies on the related parent compound, 17(18)-EpETE, provide insight into the rapid nature of this metabolism. When incubated with rat liver homogenates, which contain a variety of metabolic enzymes including sEH, approximately 80% of 17(18)-EpETE was metabolized within 30 minutes. nih.gov This rapid breakdown underscores the metabolic lability of the epoxide group.
Direct comparative studies have also been performed. For example, the hydrolysis of 17,18-EEQ-EA was compared to that of 19,20-EDP-EA (19,20-epoxydocosapentaenoic acid-ethanolamide) by rat forebrain membranes containing FAAH. researchgate.net Both substrates were shown to be effectively hydrolyzed, indicating that FAAH can process different omega-3 derived epoxy-ethanolamides. researchgate.net The susceptibility to hydrolysis by both sEH and FAAH distinguishes (±)17(18)-EpETE-EA from its parent fatty acid epoxide (17(18)-EpETE), which is primarily a substrate for sEH, and from non-epoxidized N-acylethanolamines, which are primarily substrates for FAAH.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Trivial Name | Full Chemical Name |
| (±)17(18)-EpETE-EA | (±)17(18)-epoxyeicosatetraenoic acid ethanolamide |
| sEH | Soluble Epoxide Hydrolase |
| FAAH | Fatty Acid Amide Hydrolase |
| 17,18-DiHETE-EA | 17,18-dihydroxyeicosatetraenoic acid ethanolamide |
| 17(18)-EpETE | 17(18)-epoxyeicosatetraenoic acid |
| 17,18-DiHETE | 17,18-dihydroxyeicosatetraenoic acid |
| 17,18-EEQ | 17,18-epoxyeicosatetraenoic acid |
| Anandamide | N-arachidonoylethanolamine |
| 19,20-EDP-EA | 19,20-epoxydocosapentaenoic acid-ethanolamide |
| EPEA | Eicosapentaenoyl ethanolamide |
Distribution and Endogenous Presence of +/ 17 18 Epete Ethanolamide in Biological Systems
Detection in Mammalian Brain Tissue (e.g., Rat Brain, Pig Brain)
Studies have confirmed the endogenous presence of (+/-)17(18)-EpETE-Ethanolamide in the mammalian brain. It has been identified as the main metabolite of EPEA within the rat brain. caymanchem.com Research has also documented its detection in pig brain tissue, indicating its presence is not limited to a single species. caymanchem.com The brain is enriched with plasmalogens, a type of phospholipid, with ethanolamine (B43304) plasmalogen being a significant component of gray matter and myelin, highlighting the importance of ethanolamine-containing lipids in neural tissues. mdpi.com
Occurrence in Peripheral Organs (e.g., Rat Heart, Kidney, Spleen, Liver)
Beyond the central nervous system, this compound has been detected in several peripheral organs in mammals. Specifically, its presence has been confirmed in the rat heart, kidney, spleen, and liver, demonstrating its systemic distribution. caymanchem.com The ubiquitous expression of N-acylethanolamines in animal tissues suggests a broad physiological role for these compounds. koreascience.kr
Table 1: Documented Endogenous Presence of this compound
| Tissue | Species | Finding | Reference |
|---|---|---|---|
| Brain | Rat | Predominant EPEA metabolite | caymanchem.com |
| Brain | Pig | Detected | caymanchem.com |
| Heart | Rat | Detected | caymanchem.com |
| Kidney | Rat | Detected | caymanchem.com |
| Spleen | Rat | Detected | caymanchem.com |
Methodologies for Endogenous Detection and Quantification (e.g., Targeted Lipidomics)
The low concentrations of N-acylethanolamines in biological tissues necessitate highly sensitive analytical methods for their detection and quantification. nih.gov Targeted lipidomics is a key approach for identifying and measuring these compounds. nih.gov
A common workflow for NAE analysis involves several steps:
Homogenization and Extraction: Tissue samples, such as the brain, are first homogenized, often in a solvent like ethanol. nih.gov This is followed by a lipid extraction process. A typical method involves a two-phase extraction using solvents like ethyl acetate (B1210297) and hexane (B92381) to isolate neutral lipids and remove potentially interfering phospholipids. nih.gov Another established technique uses a chloroform (B151607) and methanol (B129727) mixture for extraction. acs.org
Purification: Solid-phase extraction (SPE) is often employed after the initial liquid extraction to clean up the sample and concentrate the analytes of interest. nih.gov
Analysis and Quantification: The final analysis is predominantly carried out using mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard technology used in NAE research. nih.govnih.govnih.gov This method offers high sensitivity and specificity, allowing for the identification of NAEs based on precursor ion scans and their subsequent fragmentation patterns. nih.gov Deuterium-labeled internal standards are frequently incorporated to ensure accurate quantification. nih.gov
Table 2: Common Methodologies for NAE Detection
| Step | Technique | Description | Reference |
|---|---|---|---|
| Extraction | Liquid-Liquid Extraction | Use of solvent systems (e.g., ethyl acetate/hexane or chloroform/methanol) to isolate lipids from homogenized tissue. | nih.govacs.org |
| Purification | Solid-Phase Extraction (SPE) | Used to remove impurities and concentrate the NAEs from the crude lipid extract. | nih.gov |
| Analysis | LC-MS/MS | High-performance liquid chromatography separates the compounds, which are then detected and quantified by tandem mass spectrometry. | nih.govnih.govnih.gov |
| Quantification | Isotope Dilution | Use of deuterium-labeled internal standards to accurately measure the concentration of endogenous NAEs. | nih.gov |
Molecular and Cellular Mechanisms of Action of +/ 17 18 Epete Ethanolamide
Cannabinoid Receptor Activation Profile (CB1 and CB2)
(+/-)17(18)-EpETE-Ethanolamide has been identified as an activator of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). caymanchem.combioscience.co.uk Its potency differs significantly between the two receptors. In a β-arrestin recruitment assay, the compound demonstrated a much higher potency for the CB2 receptor, which is primarily expressed in immune cells, compared to the CB1 receptor, which is abundant in the central nervous system. caymanchem.combioscience.co.uk The half-maximal effective concentrations (EC₅₀) highlight this preferential activity. caymanchem.combioscience.co.uk Specifically, the anti-inflammatory effects of this compound are attributed, in part, to its activation of the CB2 receptor. nih.gov
Data sourced from β-arrestin recruitment assays. caymanchem.combioscience.co.uk
Immunomodulatory Effects and Anti-inflammatory Actions in Neuroinflammation
The compound exhibits significant immunomodulatory and anti-inflammatory properties, particularly within the context of neuroinflammation. nih.govmedchemexpress.com These effects are primarily observed through its ability to alter the production of key signaling molecules known as cytokines and other inflammatory mediators. nih.gov
Modulation of Pro-inflammatory Mediator Production (e.g., Interleukin-6, Nitrite)
Research has consistently shown that this compound can suppress the production of pro-inflammatory mediators. caymanchem.combiocat.com In studies involving lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for neuroinflammation, the compound dose-dependently decreased the production of Interleukin-6 (IL-6) and nitrite (B80452). caymanchem.combioscience.co.ukcaymanchem.comresearchgate.net IL-6 is a cytokine that plays a crucial role in inflammatory responses, while nitrite is an indicator of nitric oxide (NO) production, a key inflammatory molecule. nih.govresearchgate.net
Promotion of Anti-inflammatory Mediator Production (e.g., Interleukin-10)
Conversely, this compound actively promotes the generation of anti-inflammatory mediators. caymanchem.combiocat.com In the same LPS-stimulated BV-2 microglia model, treatment with the compound led to an increased production of Interleukin-10 (IL-10). caymanchem.combioscience.co.ukcaymanchem.comresearchgate.net IL-10 is a potent anti-inflammatory cytokine that plays a central role in limiting host immune responses to pathogens, thereby preventing damage to the host and maintaining normal tissue homeostasis. nih.gov This dual action of suppressing pro-inflammatory and enhancing anti-inflammatory cytokines underscores its potential role in resolving inflammation. nih.govresearchgate.net
Effects on Microglial Cell Responses (e.g., LPS-Stimulated BV-2 Microglia)
Microglial cells are the resident immune cells of the central nervous system and are key players in neuroinflammatory processes. frontiersin.org When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, BV-2 microglial cells mount a robust inflammatory response, characterized by the release of cytokines like IL-6 and NO. nih.govmdpi.com this compound has been shown to be endogenously produced by activated BV-2 microglial cells. caymanchem.comnih.govcaymanchem.com Furthermore, experiments demonstrate that pretreating these cells with this compound before LPS stimulation effectively curbs the inflammatory cascade, reducing IL-6 and nitrite levels while simultaneously boosting the output of the anti-inflammatory cytokine IL-10. caymanchem.combiocat.comresearchgate.net
Cardiovascular and Angiogenic Regulatory Functions
Beyond its immunomodulatory role, this compound also exhibits significant activity within the cardiovascular system, particularly in regulating vascular tone. caymanchem.commedchemexpress.com
Induction of Vasodilation in Arterial Systems (e.g., Bovine Coronary Arteries)
A key cardiovascular effect of this compound is its ability to induce vasodilation, which is the widening of blood vessels. nih.govbiocat.com This action has been specifically demonstrated in preconstricted bovine coronary arteries. caymanchem.combioscience.co.ukcaymanchem.com The compound prompts these arteries to relax in a concentration-dependent manner, an effect quantified by a half-maximal effective dose (ED₅₀) of 1.1 µM. caymanchem.combioscience.co.ukbiocat.comcaymanchem.com This vasodilatory action suggests a role in regulating blood flow and pressure within the coronary circulation. nih.gov
Data shows the concentration required to elicit a half-maximal relaxation response in bovine coronary arteries. caymanchem.combioscience.co.ukbiocat.comcaymanchem.com
Inhibition of Endothelial Cell Tubulogenesis and Angiogenesis (e.g., VEGF-Stimulated HMVECs)
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF), which stimulates the proliferation, migration, and differentiation of endothelial cells. mdpi.commdpi.com The formation of tube-like structures by endothelial cells, known as tubulogenesis, is a fundamental step in angiogenesis. mdpi.com
Research has demonstrated that this compound exhibits inhibitory effects on angiogenesis. Specifically, this compound has been shown to inhibit tubulogenesis in Human Microvascular Endothelial Cells (HMVECs) that have been stimulated by VEGF. caymanchem.comcaymanchem.combioscience.co.uk This anti-angiogenic action is a significant aspect of its bioactivity, suggesting a potential role in modulating processes where vascular growth is a factor. nih.gov The mechanism involves interfering with the signaling cascade initiated by VEGF, which is essential for promoting the various stages of new blood vessel formation. mdpi.comresearchgate.net
Table 1: Research Findings on the Inhibition of Angiogenesis by this compound
| Experimental Model | Stimulant | Effect of this compound | Reference(s) |
|---|
Platelet Aggregation Modulation
Platelet aggregation is a crucial component of hemostasis, the process that causes bleeding to stop. However, dysregulation of platelet aggregation can contribute to pathological thrombus formation. caymanchem.com Various endogenous lipids play a role in modulating platelet function, either by promoting or inhibiting aggregation in response to different stimuli. caymanchem.comumich.edu
This compound has been identified as a modulator of platelet aggregation. caymanchem.comnih.gov Studies have shown that this compound selectively inhibits platelet aggregation induced by specific agonists. At a concentration of 50 µM, this compound inhibits platelet aggregation stimulated by arachidonic acid. caymanchem.combioscience.co.uk In contrast, it does not inhibit aggregation induced by other agents such as ADP, collagen, or ristocetin (B1679390) at the same concentration. caymanchem.com This selective inhibition points to a specific mechanism of action, likely interfering with the thromboxane (B8750289) pathway, which is downstream of arachidonic acid metabolism in platelets. caymanchem.comumich.edu This reciprocal regulation of platelet activity highlights the compound's nuanced role in cardiovascular physiology. nih.gov
Table 2: Effects of this compound on Platelet Aggregation
| Inducing Agent | Concentration of this compound | Observed Effect | Reference(s) |
|---|---|---|---|
| Arachidonic Acid | 50 µM | Inhibition | caymanchem.com, bioscience.co.uk |
| ADP | 50 µM | No Inhibition | caymanchem.com |
| Collagen | 50 µM | No Inhibition | caymanchem.com |
Broader Research Context and Significance
Interconnections within the Omega-3 Endocannabinoid Epoxide Family (e.g., EDP-EAs)
(+/-)17(18)-EpETE-Ethanolamide, also known as 17,18-epoxyeicosatetraenoic acid-ethanolamide (17,18-EEQ-EA), is a prominent member of the omega-3 endocannabinoid epoxide family. pnas.orgnih.gov This family of signaling lipids originates from the metabolic crosstalk between the endocannabinoid system and the cytochrome P450 (CYP) epoxygenase pathway. nih.govpnas.org The parent endocannabinoids are formed from omega-3 polyunsaturated fatty acids (PUFAs); specifically, eicosapentaenoic acid (EPA) is converted to eicosapentaenoyl ethanolamide (EPEA), and docosahexaenoic acid (DHA) is converted to docosahexaenoyl ethanolamide (DHEA). pnas.orgpnas.org
These omega-3 endocannabinoids then serve as substrates for CYP epoxygenases (such as CYP2J2), which introduce an epoxide group to form a series of regioisomeric epoxides. nih.govpnas.org EPEA is metabolized into five different epoxyeicosatetraenoic acid-ethanolamides (EEQ-EAs), with 17,18-EEQ-EA being the predominant metabolite formed. nih.gov Similarly, DHEA is metabolized into six epoxydocosapentaenoic acid-ethanolamides (EDP-EAs), with 19,20-EDP-EA being a major product. nih.govnih.gov
Both 17,18-EEQ-EA and its DHA-derived counterpart, 19,20-EDP-EA, have been detected endogenously in rat brain and other tissues. nih.govpnas.org They share functional similarities, including potent anti-inflammatory properties observed in microglia, where they reduce pro-inflammatory markers like IL-6 and increase anti-inflammatory cytokines such as IL-10. nih.govnih.gov Both compounds also exhibit vasodilatory and anti-angiogenic effects. nih.govresearchgate.net
However, there are key differences in their metabolism and function. Studies on their degradation show that 17,18-EEQ-EA is significantly more susceptible to hydrolysis by both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) compared to 19,20-EDP-EA. nih.gov This suggests that EPA-derived metabolites may have a shorter duration of action than their DHA-derived counterparts. nih.gov Furthermore, while 17,18-EEQ-EA inhibits platelet aggregation, 19,20-EDP-EA has been shown to have a contrasting pro-aggregatory effect under certain conditions. pnas.orgresearchgate.net These distinctions underscore the nuanced roles each member of the omega-3 endocannabinoid epoxide family plays in physiological processes.
Comparative Analysis with Other Endocannabinoid Metabolites (e.g., Anandamide (B1667382) Epoxides)
The biological significance of this compound is further highlighted when compared with endocannabinoid metabolites derived from omega-6 PUFAs, primarily the epoxides of anandamide (arachidonoyl ethanolamide, AEA). AEA, derived from arachidonic acid (AA), is a well-known omega-6 endocannabinoid. pnas.org Similar to how EPEA is epoxidized to EEQ-EAs, AEA is metabolized by CYP epoxygenases to form epoxyeicosatrienoic acid-ethanolamides (EET-EAs). pnas.org
This parallel metabolic pathway originating from different dietary fatty acids (omega-3 vs. omega-6) leads to the generation of structurally similar but functionally distinct signaling molecules. One of the key differences lies in their interaction with cannabinoid receptors (CB1 and CB2). AEA classically shows higher potency for the CB1 receptor, which is abundant in the central nervous system. pnas.org In contrast, the epoxygenation of both omega-6 and omega-3 endocannabinoids tends to produce metabolites with a preference for the CB2 receptor, which is more commonly associated with immune cells. pnas.org For instance, 17,18-EEQ-EA activates both CB1 and CB2 with high potency. pnas.org
Functionally, the parent epoxides derived from AA (EETs) and EPA (EEQs) exhibit some overlapping and some divergent activities. Both EETs and EEQs are known to be vasodilators and inhibitors of platelet aggregation. pnas.org However, a critical distinction appears in the context of angiogenesis, the formation of new blood vessels. While EETs are generally considered pro-angiogenic, the omega-3 derived epoxides, including 17,18-EEQ-EA, have been shown to inhibit angiogenesis. pnas.orgnih.gov This opposing effect has significant implications for pathological conditions like cancer. nih.gov
| Characteristic | This compound (EEQ-EA) | Anandamide Epoxides (EET-EAs) |
|---|---|---|
| Precursor Fatty Acid | Omega-3 (Eicosapentaenoic Acid - EPA) | Omega-6 (Arachidonic Acid - AA) |
| Precursor Endocannabinoid | Eicosapentaenoyl Ethanolamide (EPEA) | Anandamide (Arachidonoyl Ethanolamide - AEA) |
| Biosynthesis Pathway | CYP450 Epoxygenase | CYP450 Epoxygenase |
| Effect on Angiogenesis | Inhibitory pnas.orgnih.gov | Promotory nih.gov |
| Effect on Platelet Aggregation | Inhibitory pnas.orgresearchgate.net | Generally Inhibitory (via parent EETs) pnas.org |
| Cannabinoid Receptor Activity | High potency activation of CB1 and CB2 pnas.org | Generally shifts preference toward CB2 activation compared to AEA pnas.org |
Contribution to Omega-3 Polyunsaturated Fatty Acid-Mediated Biological Effects
The health benefits of dietary omega-3 PUFAs like EPA are well-documented and are mediated, in part, by their conversion into a cascade of bioactive metabolites. pnas.org this compound is a key downstream product in this cascade, acting as an important effector molecule that contributes to the anti-inflammatory, vasodilatory, and cardioprotective effects attributed to EPA. pnas.orgfrontiersin.org
The pathway begins with dietary EPA, which is incorporated into cell membranes and can be converted to the endocannabinoid EPEA. pnas.org Subsequent epoxygenation by CYP enzymes yields 17,18-EEQ-EA. nih.govpnas.org This metabolite has demonstrated potent biological activities that align with the known benefits of omega-3 consumption. For example:
Anti-Inflammatory Action: The ability of 17,18-EEQ-EA to modulate cytokine production in immune cells of the brain (microglia) provides a direct molecular mechanism for the neuroprotective and anti-inflammatory effects of omega-3s. nih.gov
Cardiovascular Effects: The vasodilatory properties of 17,18-EEQ-EA on coronary arteries contribute to the blood pressure-lowering effects of omega-3 fatty acids. nih.govfrontiersin.org Its ability to inhibit platelet aggregation is consistent with the antithrombotic benefits observed with increased EPA intake. pnas.orgmdpi.com
Anti-Angiogenic Properties: The inhibitory effect of 17,18-EEQ-EA on angiogenesis is a mechanism through which omega-3s may exert anti-tumorigenic effects. pnas.orgnih.gov
Therefore, the formation of this compound represents a crucial metabolic step that transforms a dietary nutrient into a potent, locally acting signaling molecule, thereby mediating many of the beneficial physiological outcomes associated with omega-3 fatty acids.
Compound Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound / 17,18-EEQ-EA | (±)16-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-hexadecatetraenamide |
| 19,20-EDP-EA | Epoxydocosapentaenoic acid-ethanolamide |
| AA | Arachidonic Acid |
| AEA / Anandamide | Arachidonoyl ethanolamide |
| CB1 | Cannabinoid Receptor 1 |
| CB2 | Cannabinoid Receptor 2 |
| CYP | Cytochrome P450 |
| DHA | Docosahexaenoic Acid |
| DHEA | Docosahexaenoyl ethanolamide |
| EEQs | Epoxyeicosatetraenoic acids |
| EET-EAs | Epoxyeicosatrienoic acid-ethanolamides |
| EETs | Epoxyeicosatrienoic acids |
| EPA | Eicosapentaenoic Acid |
| EPEA | Eicosapentaenoyl ethanolamide |
| FAAH | Fatty Acid Amide Hydrolase |
| IL-6 | Interleukin-6 |
| IL-10 | Interleukin-10 |
| sEH | Soluble Epoxide Hydrolase |
Future Directions in +/ 17 18 Epete Ethanolamide Research
Elucidating Novel Receptors and Binding Partners
A primary focus of ongoing research is the comprehensive identification of the receptors and binding partners that mediate the effects of (+/-)17(18)-EpETE-Ethanolamide. Currently, the cannabinoid receptors 1 (CB1) and 2 (CB2) are the most well-characterized targets. caymanchem.comcaymanchem.comglpbio.com The compound activates both CB1 and CB2, with a notably higher potency for CB2, as demonstrated in β-arrestin recruitment assays. caymanchem.comcaymanchem.com This interaction is foundational to its role as an endocannabinoid epoxide and explains, in part, its immunomodulatory functions, such as decreasing pro-inflammatory IL-6 and increasing anti-inflammatory IL-10 production in microglia. caymanchem.comcaymanchem.comglpbio.com
However, the landscape of its molecular targets is likely broader. The parent compound, 17,18-EpETE, interacts with several other G-protein coupled receptors (GPCRs), suggesting that the ethanolamide derivative may share some of these targets or possess its own unique receptor profile. Research has shown that 17,18-EpETE engages with GPR40 (also known as Free Fatty Acid Receptor 1), GPR120, and Sphingosine-1-Phosphate Receptor 1 (S1P1). caymanchem.comnih.govrsc.org The activation of GPR40 by 17,18-EpETE has been linked to the inhibition of neutrophil mobility, a key anti-inflammatory mechanism. nih.govnih.gov Similarly, the interaction of 17,18-EpETE with GPR120 is implicated in promoting thermogenesis in adipose tissue. rsc.org
Given this precedent, a critical future direction is to systematically screen this compound against a panel of GPCRs, particularly those known to bind other lipid mediators. Investigating its potential interaction with GPR40, GPR120, S1P1, and peroxisome proliferator-activated receptors (PPARs) could reveal novel signaling axes. researchgate.net Identifying new receptors will not only enhance the understanding of its physiological functions but also open avenues for developing more targeted therapeutics.
Table 1: Known and Potential Receptors for this compound and its Precursor Acid
| Compound | Receptor | Observed Effect/Significance | Citation |
|---|---|---|---|
| This compound | Cannabinoid Receptor 1 (CB1) | Activation (EC₅₀ = 18.5 nM) | caymanchem.comcaymanchem.com |
| Cannabinoid Receptor 2 (CB2) | Activation (EC₅₀ = 1.4 nM) | caymanchem.comcaymanchem.com | |
| 17,18-Epoxyeicosatetraenoic acid (17,18-EpETE) | G-protein coupled receptor 40 (GPR40) | Receptor recognition; inhibition of neutrophil mobility. | nih.govnih.gov |
| G-protein coupled receptor 120 (GPR120) | Increased expression; promotion of thermogenesis. | rsc.org | |
| Sphingosine-1-phosphate receptor 1 (S1P1) | Agonist activity (Ki = 0.57 nM); reduces atherosclerotic lesions. | caymanchem.com |
Investigating Stereospecificity of Biological Actions
The designation "(+/-)" indicates that the compound is a racemic mixture, composed of two enantiomers: 17(R),18(S)-EpETE-Ethanolamide and 17(S),18(R)-EpETE-Ethanolamide. A fundamental principle in pharmacology is that the three-dimensional structure of a molecule is critical for its biological activity. nih.gov Enantiomers of a chiral compound can exhibit significantly different potencies, efficacies, and even opposing biological effects.
Research into the parent acid, 17,18-EpETE, has consistently demonstrated the importance of stereochemistry. researchgate.netnih.govnih.gov For example, studies on contact hypersensitivity revealed that the 17(S),18(R)-EpETE enantiomer is more biologically active in reducing inflammation than the 17(R),18(S) form. nih.govresearchgate.net Conversely, in the context of cardiac electrophysiology, the 17(R),18(S)-EpETE enantiomer was found to be approximately 1000-fold more potent than its parent fatty acid, EPA, in producing a negative chronotropic response in cardiomyocytes, highlighting its specific role in cardiac function. nih.gov In the nematode C. elegans, serotonin (B10506) was found to induce the formation of the 17(R),18(S)-enantiomer specifically, which in turn stimulates pharyngeal pumping, an effect not seen with the 17(S),18(R) enantiomer. nih.gov
To date, most studies on this compound have utilized the racemic mixture. caymanchem.comcaymanchem.com A crucial future direction is to perform chiral synthesis to isolate the individual enantiomers and evaluate their biological activities separately. This will involve:
Receptor Binding and Activation: Determining the binding affinities and functional potencies of each enantiomer at CB1, CB2, and other potential receptors.
Functional Assays: Comparing the anti-inflammatory, vasodilatory, and anti-angiogenic effects of each enantiomer.
Metabolic Stability: Assessing whether the enantiomers are metabolized at different rates by enzymes like FAAH and sEH.
Unraveling the stereospecificity of this compound is essential for a precise understanding of its mechanism of action and for the potential development of more potent and selective single-enantiomer therapeutics.
Table 2: Examples of Stereospecific Biological Actions of 17,18-EpETE Enantiomers
| Enantiomer | Biological System/Model | Observed Effect | Citation |
|---|---|---|---|
| 17(S),18(R)-EpETE | Contact Hypersensitivity (CHS) Model | More active form; ameliorated CHS by inhibiting neutrophil migration. | nih.govresearchgate.net |
| 17(R),18(S)-EpETE | Rat Cardiomyocytes | 1000-fold more potent than EPA in producing a negative chronotropic response. | nih.gov |
| 17(R),18(S)-EpETE | C. elegans Pharyngeal Pumping | Stereospecifically formed and stimulates pharyngeal activity. The 17(S),18(R) form was ineffective. | nih.gov |
| 17(R),18(S)-EpETE | Cerebral Arteries | Activates BKCa channels by targeting the channel α-subunit. | nih.gov |
Advanced Lipidomics and Metabolomics for Comprehensive Pathway Profiling
Understanding the complete metabolic context of this compound is critical to appreciating its role in health and disease. It is known to be an endogenous metabolite formed from EPEA by cytochrome P450 enzymes and degraded by soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). caymanchem.comcaymanchem.com However, this represents only a core segment of a potentially complex metabolic network.
Advanced analytical technologies, particularly high-resolution tandem mass spectrometry (MS/MS), are the cornerstone of modern lipidomics and metabolomics. nih.govresearchgate.net These platforms allow for the simultaneous detection and quantification of hundreds to thousands of lipids and metabolites from a single biological sample, providing a "snapshot" of the metabolome. nih.govnih.gov
Future research should leverage these 'omics' approaches for a comprehensive profiling of the this compound pathway. Key objectives include:
Untargeted Metabolomics: To discover novel, previously uncharacterized metabolites downstream of this compound. For instance, its parent acid, 17,18-EpETE, is further metabolized to potent anti-inflammatory diols and 12-hydroxy derivatives (e.g., 12-OH-17,18-EpETE), and similar subsequent modifications may exist for the ethanolamide. nih.gov
Targeted Lipidomics: To precisely quantify the levels of this compound, its precursor EPEA, and its hydrolysis products in various tissues (e.g., brain, heart, liver, spleen) and biofluids under different physiological and pathological conditions. caymanchem.com
Pathway Flux Analysis: Using stable isotope tracers to map the flow of metabolites through the pathway, revealing the rates of synthesis and degradation and identifying key regulatory enzymatic steps.
Multi-omics Integration: Combining lipidomics and metabolomics data with proteomics and transcriptomics to build comprehensive models of how the pathway is regulated and how it integrates with other signaling networks. nih.govnih.gov
By applying these advanced techniques, researchers can construct a detailed map of the metabolic network surrounding this compound, revealing new bioactive metabolites and identifying key control points that could be targeted for therapeutic intervention.
Table 3: Application of Advanced 'Omics' Technologies in this compound Research
| Technology | Application | Potential Outcome | Citation |
|---|---|---|---|
| Untargeted Metabolomics/Lipidomics | Global screening of metabolites in biological samples. | Discovery of novel downstream metabolites and related signaling lipids. | nih.govnih.gov |
| Targeted Tandem Mass Spectrometry (MS/MS) | Precise quantification of known lipids in the pathway. | Determine tissue distribution and changes in metabolite levels during disease. | caymanchem.comnih.gov |
| Isotope Tracing/Fluxomics | Tracking labeled precursors through metabolic pathways. | Elucidate the dynamics of synthesis and degradation; identify rate-limiting steps. | nih.gov |
| Multi-omics Integration | Combining lipidomic data with genomic, transcriptomic, and proteomic data. | Create comprehensive models of pathway regulation and biological function. | researchgate.netnih.gov |
Q & A
Basic Question: What are the primary enzymatic pathways involved in the synthesis and degradation of (±)17(18)-EpETE-Ethanolamide, and how can researchers experimentally validate these pathways?
Answer:
(±)17(18)-EpETE-Ethanolamide is synthesized from eicosapentaenoic ethanolamide (EPEA) via cytochrome P450 (CYP) epoxygenases and degraded by soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). To validate these pathways:
- Synthesis: Use BV-2 microglial cells supplemented with EPEA and treated with LPS to induce CYP activity. Confirm pathway inhibition via ketoconazole (a CYP inhibitor) and measure intermediates via LC-MS/MS .
- Degradation: Incubate the compound with recombinant sEH or FAAH enzymes and quantify hydrolysis products (e.g., dihydroxy derivatives) using high-resolution mass spectrometry (HRMS) .
Basic Question: What analytical methods are recommended for detecting and quantifying (±)17(18)-EpETE-Ethanolamide in biological samples?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize reverse-phase chromatography with C18 columns and employ multiple reaction monitoring (MRM) for selective ion transitions. Include deuterated internal standards (e.g., d4-EPEA) to correct for matrix effects .
- Immunoassays: Develop or source antibodies specific to the epoxide moiety. Validate cross-reactivity using structurally similar analogs (e.g., 19(20)-EDP-Ethanolamide) to ensure specificity .
Advanced Question: How can researchers resolve contradictory data on the anti-inflammatory effects of (±)17(18)-EpETE-Ethanolamide, particularly regarding its modulation of IL-6 versus IL-10?
Answer:
Conflicting cytokine data may arise from differences in experimental models (e.g., primary vs. immortalized cells) or assay conditions. To address this:
- Model Selection: Compare results across BV-2 microglia, RAW 264.7 macrophages, and primary murine macrophages under standardized LPS stimulation protocols .
- Dose-Response Analysis: Perform gradient dosing (e.g., 0.1–10 µM) to identify concentration-dependent effects on IL-6 (pro-inflammatory) and IL-10 (anti-inflammatory) using ELISA or multiplex assays .
- Pathway Inhibition: Co-treat cells with sEH inhibitors (e.g., TPPU) to assess whether metabolite stability influences cytokine profiles .
Advanced Question: What experimental strategies can elucidate the vascular effects of (±)17(18)-EpETE-Ethanolamide, such as its vasodilatory and anti-angiogenic properties?
Answer:
- Ex Vivo Vasodilation Assays: Use wire myography on isolated coronary or mesenteric arteries pre-constricted with phenylephrine. Measure relaxation responses to the compound and compare to endothelial-dependent (acetylcholine) and -independent (sodium nitroprusside) controls .
- In Vitro Angiogenesis Models: Quantify tube formation in human umbilical vein endothelial cells (HUVECs) on Matrigel. Combine with VEGF or FGF-2 stimulation to test anti-angiogenic activity via image-based morphometric analysis .
- Mechanistic Studies: Inhibit putative targets (e.g., CB1/CB2 receptors, TRPV channels) using selective antagonists (e.g., AM251 for CB1) to identify signaling pathways .
Basic Question: How should researchers design in vitro experiments to assess the metabolic stability of (±)17(18)-EpETE-Ethanolamide?
Answer:
- Microsomal Incubations: Incubate the compound with liver microsomes (human or rodent) and NADPH. Monitor degradation over time via LC-MS/MS. Calculate half-life (t½) using first-order kinetics .
- Enzyme-Specific Stability: Test stability in the presence of recombinant sEH or FAAH. Use inhibitors like AUDA (sEH) or URB597 (FAAH) to confirm enzyme-specific contributions .
Advanced Question: What methodologies are suitable for investigating the neuroprotective mechanisms of (±)17(18)-EpETE-Ethanolamide in microglial activation models?
Answer:
- Transcriptomic Profiling: Perform RNA-seq on LPS-stimulated BV-2 cells treated with the compound. Focus on NF-κB, NLRP3 inflammasome, and Nrf2 pathways .
- ROS Measurement: Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) and correlate with nitrite levels (Griess assay) .
- Metabolomic Integration: Pair with untargeted metabolomics to identify downstream lipid mediators (e.g., specialized pro-resolving mediators) linked to neuroprotection .
Basic Question: What are the best practices for ensuring reproducibility in studies involving (±)17(18)-EpETE-Ethanolamide?
Answer:
- Batch Consistency: Synthesize the compound in-house using validated CYP epoxygenation protocols or source from certified suppliers (e.g., GC41288). Confirm purity (>95%) via NMR and HPLC .
- Data Transparency: Publish raw chromatograms, dose-response curves, and statistical analyses (e.g., ANOVA with post-hoc tests) in supplementary materials .
Advanced Question: How can researchers address discrepancies in reported receptor targets of (±)17(18)-EpETE-Ethanolamide (e.g., CB1 vs. non-canonical receptors)?
Answer:
- Receptor Binding Assays: Use radioligand displacement assays with <sup>3</sup>H-CP55940 (CB1/CB2 agonist) or <sup>3</sup>H-SR141716A (CB1 antagonist). Compare affinity to known endocannabinoids like anandamide .
- Knockout Models: Test the compound in CB1<sup>-/-</sup> or CB2<sup>-/-</sup> mice to isolate receptor-dependent effects in vivo .
- Calcium Imaging: Employ GCaMP-transfected cells to screen for TRP channel activation, a common non-canonical target of lipid mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
